molecular formula C21H24N2O2 B5274787 1-allyl-4-[(4-biphenylyloxy)acetyl]piperazine

1-allyl-4-[(4-biphenylyloxy)acetyl]piperazine

Cat. No.: B5274787
M. Wt: 336.4 g/mol
InChI Key: HRYAZUGJEQWFIO-UHFFFAOYSA-N
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Description

1-allyl-4-[(4-biphenylyloxy)acetyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-4-[(4-biphenylyloxy)acetyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The allyl group can be introduced through a palladium-catalyzed allylation reaction, while the biphenylyloxy group can be attached via a Suzuki–Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-allyl-4-[(4-biphenylyloxy)acetyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The biphenylyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Epoxides or alcohols.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-allyl-4-[(4-biphenylyloxy)acetyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-allyl-4-[(4-biphenylyloxy)acetyl]piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, potentially inhibiting or activating their functions. The biphenylyloxy group may enhance binding affinity and specificity, while the allyl group can undergo metabolic transformations that modulate the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    1-allyl-4-[(4-hydroxyphenyl)acetyl]piperazine: Similar structure but with a hydroxy group instead of a biphenylyloxy group.

    1-allyl-4-[(4-methoxyphenyl)acetyl]piperazine: Contains a methoxy group instead of a biphenylyloxy group.

    1-allyl-4-[(4-chlorophenyl)acetyl]piperazine: Features a chloro group instead of a biphenylyloxy group.

Uniqueness

1-allyl-4-[(4-biphenylyloxy)acetyl]piperazine is unique due to the presence of the biphenylyloxy group, which can enhance its binding affinity and specificity for certain biological targets. This structural feature may also influence the compound’s physicochemical properties, such as solubility and stability, making it distinct from other similar compounds .

Properties

IUPAC Name

2-(4-phenylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-2-12-22-13-15-23(16-14-22)21(24)17-25-20-10-8-19(9-11-20)18-6-4-3-5-7-18/h2-11H,1,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYAZUGJEQWFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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